3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Structural Determinants of Privileged Status
- Bioisosteric Mimicry : The thienopyrimidine core serves as a non-classical bioisostere for purines, enabling mimicry of nucleotide binding in kinase domains. Substitutions at the 2- and 3-positions modulate selectivity; for instance, 3-ethyl groups enhance hydrophobic interactions with allosteric pockets.
- Synthetic Versatility : Position-specific functionalization allows derivatization at C-2 (sulfanyl), C-3 (alkyl/aryl), and C-6/C-7 (hydrogenation sites). This adaptability is illustrated in Table 1, which compares substituent effects on kinase inhibition.
Table 1: Impact of Substituents on Thienopyrimidin-4-one Bioactivity
| Position | Substituent | Target Kinase | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| C-2 | Sulfanyl | ROCK II | 0.001 | |
| C-3 | Ethyl | CDK4/6 | 0.12 | |
| C-7 | 4-Nitrophenyl | EGFR | 0.87 |
- Target Diversity : The scaffold’s plasticity enables optimization for distinct target families:
- Kinase Inhibition : 3-Ethyl-2-sulfanyl derivatives exhibit picomolar affinity for Rho-associated kinases (ROCK I/II) by occupying the hydrophobic hinge region.
- Antimicrobial Activity : Nitrophenyl substitutions at C-7 enhance membrane penetration in Gram-positive pathogens.
- CNS Modulation : Hydrogenation of the thiophene ring improves blood-brain barrier permeability for neurological targets.
Properties
IUPAC Name |
3-ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(6-7-22-13)16-15(17)23-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,2,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBLSLSZDWMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford the thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Sulfanyl-Benzyl Group
Key analogues differ in the substitution patterns on the benzyl-sulfanyl moiety or the pyrimidinone core:
Impact of Substituent Position and Electronic Effects
- Nitro Groups: The meta-nitro substitution in the target compound (vs.
- Fluorine and Trifluoromethyl Groups : Fluorinated analogues (e.g., ) exhibit improved membrane permeability due to increased lipophilicity and metabolic resistance.
- Ethyl vs. Methyl Substituents: Ethyl groups at the pyrimidinone nitrogen (target compound) offer greater conformational flexibility compared to methyl groups in analogues like , which may influence target selectivity .
Anticancer and Enzyme Inhibition
- MMP Inhibition : The target compound’s nitro group aligns with reported MMP inhibitors (e.g., compound Q/4 in ), where electron-withdrawing groups enhance metal-binding affinity to catalytic zinc ions.
- Antifungal Activity: Thienopyrimidinones with para-substituted nitro groups (e.g., ) show moderate antifungal activity (MIC ~8 µg/mL against Candida albicans), while the target compound’s meta-nitro substitution may alter spectrum or potency .
Analgesic Activity
- Schiff base derivatives of thienopyrimidinones (e.g., ) exhibit analgesic activity at 200 mg/kg oral doses without gastric toxicity, suggesting the target compound’s scaffold could be optimized for CNS applications.
Biological Activity
The compound 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anti-tumor properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.35 g/mol. The structure includes a thieno-pyrimidine core with an ethyl group and a nitrophenyl methylthio substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Studies have shown that compounds similar to 3-ethyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one demonstrate effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, the presence of electron-withdrawing groups (like nitro) enhances antibacterial potency .
- Antifungal Activity : The compound has also been tested against fungi such as Candida albicans, showing promising results that suggest it could be developed as an antifungal agent .
Antioxidant Activity
The antioxidant potential of thieno-pyrimidine derivatives has been evaluated using various assays. For example:
- DPPH Radical Scavenging Assay : Compounds derived from similar structures have shown robust antioxidant activity by effectively scavenging DPPH radicals. This indicates their potential in mitigating oxidative stress .
Anti-tumor Activity
The anti-tumor effects of pyrimidine derivatives have been a significant area of study:
- In Vitro Studies : The compound's structural analogs have been tested against cancer cell lines such as MCF-7 (breast cancer). Results indicate that certain modifications enhance the compound's efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Research Findings and Case Studies
A recent study synthesized several thieno-pyrimidine derivatives and evaluated their biological activities. The findings highlighted:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for various derivatives were determined to assess their potency against tumor cell lines. For instance, one derivative showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin, indicating superior efficacy .
- Structure-Activity Relationship (SAR) : The research emphasized the importance of specific functional groups in enhancing biological activity. Compounds with nitro groups at strategic positions exhibited increased antibacterial and anti-tumor activities compared to their parent compounds .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
